molecular formula C19H18N2O3S B2506657 1-((1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione CAS No. 2176270-40-7

1-((1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Cat. No.: B2506657
CAS No.: 2176270-40-7
M. Wt: 354.42
InChI Key: VOGOUGSYFLPGKL-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 1,4-benzodiazepines . It’s a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The molecular formula is C18H16N2O3S and the molecular weight is 340.4.


Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Antibacterial and Antifungal Applications

Research has demonstrated the potential of derivatives related to "1-((1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione" in serving as antibacterial and antifungal agents. For instance, studies have reported on the synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, showing that these compounds exhibit notable antimicrobial activity against various bacterial and fungal strains (Patel & Patel, 2017). Similarly, the synthesis of novel 3-[(alpha-hydroxy-substituted)benzylidene]pyrrolidine-2,4-dione derivatives as candidate herbicides highlights the herbicidal properties of related compounds, with some exhibiting excellent activities at specific doses (Zhu et al., 2005).

Synthesis of Novel Compounds

The chemical versatility of this compound facilitates the synthesis of a wide range of novel compounds with potential applications in various fields. For example, research into the synthesis of some new pyrimidine-azetidinone analogues and their antioxidant, in vitro antimicrobial, and antitubercular activities demonstrates the compound's utility in creating new chemical entities with significant biological activities (Chandrashekaraiah et al., 2014). Another study outlines the efficient one-pot synthesis of Nα-urethane-protected β- and γ-amino acids, showcasing a practical application in synthesizing protected amino acids for further chemical research (Cal et al., 2012).

Exploration of Heterocyclic Compounds

The compound also plays a crucial role in the exploration and synthesis of heterocyclic compounds. Research into the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents highlights the potential of derivatives in creating effective therapeutic agents (Hafez et al., 2017). This showcases the compound's relevance in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

1-[[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-17-5-6-18(23)21(17)11-13-9-20(10-13)19(24)15-3-1-14(2-4-15)16-7-8-25-12-16/h1-4,7-8,12-13H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGOUGSYFLPGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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